molecular formula C9H12N2O3 B1417428 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester CAS No. 74536-25-7

2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester

Cat. No.: B1417428
CAS No.: 74536-25-7
M. Wt: 196.2 g/mol
InChI Key: XGSSAVKYZMJLPD-UHFFFAOYSA-N
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Description

2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound has applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester typically involves the following steps:

  • Condensation Reaction: The starting materials, such as a suitable heterylamine and triethylmethanetricarboxylate, are condensed in an inert solvent[_{{{CITATION{{{_1{Synthesis and Structure of 7-Hydroxy-5-Oxo-2,3-Dihydro-5 H - 1,3 ....

  • Purification: The reaction mixture is purified using techniques like flash chromatography to isolate the desired compound.

Industrial Production Methods: In an industrial setting, the compound is synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding oxidized form.

  • Reduction: Reduction of the compound to produce a reduced derivative.

  • Substitution: Replacement of one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyrimidine derivatives, such as 2,4-dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester and 2,5-dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid methyl ester.

  • Uniqueness: The presence of specific functional groups and structural features distinguishes this compound from its analogs, leading to different chemical and biological properties.

Properties

IUPAC Name

ethyl 2,5-dimethyl-6-oxo-1H-pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5(2)8(12)11-6(3)10-7/h4H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSSAVKYZMJLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60312116
Record name 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74536-25-7
Record name NSC249993
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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